Cas no 83113-54-6 (benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside)

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside structure
83113-54-6 structure
Nome del prodotto:benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Numero CAS:83113-54-6
MF:C21H26O10
MW:438.425147533417
CID:2024751

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • benzyl alcohol 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • benzyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • BGLU
    • O-benzyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
    • phenylmethyl O-beta-D-glucopyranoside tetraacetate
    • β-D-Galactopyranoside, phenylmethyl, tetraacetate (9CI)
    • Inchi: 1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18+,19+,20-,21-/m1/s1
    • Chiave InChI: XDMACMMTPGFUCZ-XDWAVFMPSA-N
    • Sorrisi: O([C@H]1[C@@H](OC(=O)C)[C@@H](COC(=O)C)O[C@@H](OCC2C=CC=CC=2)[C@@H]1OC(=O)C)C(=O)C

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539013-500mg
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
83113-54-6 98%
500mg
¥4609.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539013-1g
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
83113-54-6 98%
1g
¥9682.00 2024-07-28
Apollo Scientific
BICL2124-250mg
Benzyl 2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
83113-54-6
250mg
£299.00 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539013-250mg
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
83113-54-6 98%
250mg
¥3344.00 2024-07-28
Apollo Scientific
BICL2124-500mg
Benzyl 2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
83113-54-6
500mg
£481.00 2025-02-22
Apollo Scientific
BICL2124-1g
Benzyl 2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
83113-54-6
1g
£808.00 2025-02-22

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tin tetrachloride ,  Thionyl chloride Solvents: Dichloromethane ;  rt
2.1 Solvents: Carbon dioxide ;  rt → 90 °C; 24 h, 1500 psi, 90 °C
Riferimento
Metal-free and VOC-free O-glycosylation in supercritical CO2
Cardona, Adria; et al, Green Chemistry, 2017, 19(11), 2687-2694

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Mercury dibromide
Riferimento
Galacturonic acid derivatives. II. D-Galactose-derived D-galacturonic acid derivatives suitable as glycosyl acceptors
Steffan, Wolfram; et al, Carbohydrate Research, 1990, 204, 109-20

Metodo di produzione 3

Condizioni di reazione
Riferimento
A facile synthesis of the GalNAcβ1→4Gal target sequence of respiratory pathogens
Autar, Reshma; et al, Carbohydrate Research, 2005, 340(15), 2436-2442

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Gold trichloride ;  20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
A versatile glycosylation strategy via Au(III) catalyzed activation of thioglycoside donors
Vibhute, Amol M.; et al, Chemical Science, 2016, 7(7), 4259-4263

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Silver carbonate Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: Dichloromethane ;  15 min, rt; 24 h, rt
Riferimento
Hypoxia-activated, small-molecule-induced gene expression
Collins, Sarah L.; et al, ACS Chemical Biology, 2018, 13(12), 3354-3360

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C
1.2 0 °C; 4 h, 0 °C
1.3 Reagents: Triethylamine
Riferimento
Rational Design and Synthesis of D-galactosyl Lysophospholipids as Selective Substrates and non-ATP-competitive Inhibitors of Phosphatidylinositol Phosphate Kinases
Sun, Mengxia; et al, Chemistry - A European Journal, 2023, 29(2),

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
Riferimento
1,2-cis Alkyl glycosides: straightforward glycosylation from unprotected 1-thioglycosyl donors
Meng, Bo; et al, Organic & Biomolecular Chemistry, 2014, 12(28), 5182-5191

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  overnight, rt
Riferimento
Rhamnogalacturonan II: Chemical Synthesis of a Substructure Including α-2,3-Linked KDO
Mancuso, Enzo; et al, Chemistry - A European Journal, 2021, 27(24), 7099-7102

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Dichloromethane ;  20 min, rt
1.2 Reagents: Silver carbonate ;  10 h, rt
Riferimento
Synthesis, biological activity of salidroside and its analogues
Guo, Yibing; et al, Chemical & Pharmaceutical Bulletin, 2010, 58(12), 1627-1629

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  0 °C → rt; 2.5 h, rt
2.1 Reagents: Silver carbonate Solvents: Dichloromethane ;  30 min, rt
2.2 Solvents: Dichloromethane ;  15 min, rt; 24 h, rt
Riferimento
Hypoxia-activated, small-molecule-induced gene expression
Collins, Sarah L.; et al, ACS Chemical Biology, 2018, 13(12), 3354-3360

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  3 h, -40 °C; 1 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Riferimento
[bmim][OTf]: a versatile room temperature glycosylation promoter
Galan, M. Carmen; et al, Tetrahedron Letters, 2009, 50(4), 442-445

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Silver carbonate Solvents: Toluene ;  12 h, rt
1.2 Reagents: Triethylamine
Riferimento
A simple, mild, and regioselective method for the benzylation of carbohydrate derivatives promoted by silver carbonate
Malik, Satish; et al, Carbohydrate Research, 2010, 345(5), 559-564

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Bismuth nitrate ;  rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Pyridine ;  rt
Riferimento
Direct Glycosylation of Unprotected and Unactivated Sugars Using Bismuth Nitrate Pentahydrate
Polanki, Innaiah K.; et al, Journal of Carbohydrate Chemistry, 2015, 34(4), 196-205

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: (-)-β-Pinene Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  3 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Methanol ;  2 h, reflux
1.3 Reagents: Pyridine ;  overnight, rt
1.4 Reagents: Methanol
Riferimento
Direct Glycosylation of Bioactive Small Molecules with Glycosyl Iodide and Strained Olefin as Acid Scavenger
Gu, Xiangying; et al, Journal of Organic Chemistry, 2014, 79(3), 1100-1110

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Carbon dioxide ;  rt → 90 °C; 24 h, 1500 psi, 90 °C
Riferimento
Metal-free and VOC-free O-glycosylation in supercritical CO2
Cardona, Adria; et al, Green Chemistry, 2017, 19(11), 2687-2694

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  rt; 4 h, rt
1.2 Reagents: Silver triflate Solvents: Dichloromethane ;  6 - 16 h, rt
Riferimento
N-glycosyl amides as glycosyl donors in stereoselective glycosylation reactions
Pleuss, Norbert; et al, Synthesis, 2005, (1), 122-130

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  0 °C → rt; 2.5 h, rt
2.1 Reagents: Silver carbonate Solvents: Dichloromethane ;  30 min, rt
2.2 Solvents: Dichloromethane ;  15 min, rt; 30 min, rt; 24 h, rt
2.3 Catalysts: Sodium methoxide Solvents: Methanol ;  1 h, rt
2.4 Reagents: Amberlite IR 120 ;  pH 7
Riferimento
Hypoxia-activated small molecule-induced gene expression
Collins, Sarah L.; et al, ChemRxiv, 2018, 1, 1-16

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C
Riferimento
Synthesis of the mixed acetal segment of S-glyceroplasmalopsychosine
Parhi, Ajit K.; et al, Tetrahedron, 2008, 64(42), 9821-9827

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Trimethylsilyl iodide Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
1.2 Reagents: Toluene ;  0 °C
1.3 Reagents: Silver triflate Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
Riferimento
Stannyl ceramides as efficient acceptors for synthesising β-galactosyl ceramides
Morales-Serna, Jose Antonio; et al, Organic & Biomolecular Chemistry, 2008, 6(20), 3831-3836

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Iodine Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Riferimento
Elucidation of the Mechanism of Polysaccharide Cleavage by Chondroitin AC Lyase from Flavobacterium heparinum
Rye, Carl S.; et al, Journal of the American Chemical Society, 2002, 124(33), 9756-9767

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: 2762718-40-9 Solvents: Dichloromethane ;  5 h, rt
Riferimento
Organocatalysis Linked to Charge-Enhanced Acidity with Superelectrophilic Traits
Smajlagic, Ivor; et al, ACS Catalysis, 2022, 12(2), 1128-1138

Metodo di produzione 22

Condizioni di reazione
1.1 Catalysts: Phenylacetylene ,  Gold trichloride Solvents: Dichloromethane ;  35 - 39 °C; 10 min, 35 - 39 °C
1.2 Solvents: Water ;  35 - 39 °C
Riferimento
AuCl3- and AuCl3-Phenylacetylene-Catalyzed Glycosylations by Using Glycosyl Trichloroacetimidates
Roy, Rashmi; et al, European Journal of Organic Chemistry, 2015, 2015(18), 4000-4005

Metodo di produzione 23

Condizioni di reazione
1.1 Catalysts: Indium trichloride Solvents: Dichloromethane ;  0 - 5 °C; 6.5 h, 30 °C
Riferimento
InCl3.3H2O: An efficient lewis acid catalyst for stereoselective O-glycosidation reactions of per-O-acetylglycopyranosyl trichloroacetimidates
Ghosh, Rina; et al, Indian Journal of Chemistry, 2003, (3), 602-604

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt
1.2 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  rt
Riferimento
Highly efficient and stereoselective synthesis of β-glycolipids
Morales-Serna, Jose Antonio; et al, Organic & Biomolecular Chemistry, 2008, 6(3), 443-446

Metodo di produzione 25

Condizioni di reazione
1.1 Catalysts: Silver triflate ,  Gold trichloride Solvents: Dichloromethane ;  25 min, 35 - 39 °C
Riferimento
AuCl3-AgOTf promoted O-glycosylation using anomeric sulfoxides as glycosyl donors at room temperature
Palanivel, Ashokkumar; et al, Carbohydrate Research, 2017, 437, 43-49

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  rt; 4 h, rt
1.2 Reagents: Silver triflate Solvents: Dichloromethane ;  6 - 16 h, rt
Riferimento
N-glycosyl amides as glycosyl donors in stereoselective glycosylation reactions
Pleuss, Norbert; et al, Synthesis, 2005, (1), 122-130

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Raw materials

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Preparation Products

benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.